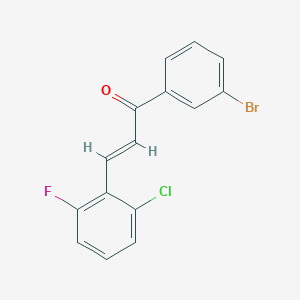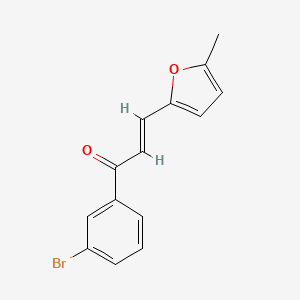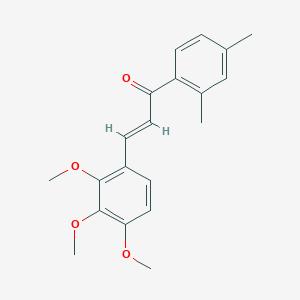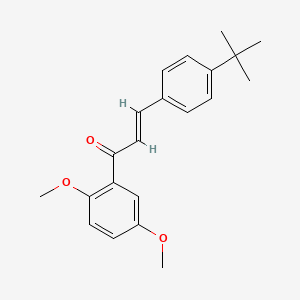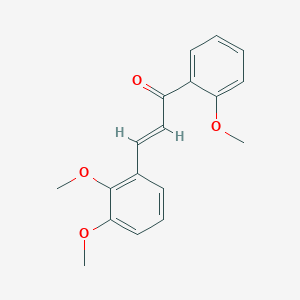
(2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one, also known as DPEP, is a synthetic organic compound that belongs to the family of chalcones. It has been widely studied for its potential therapeutic applications in various fields, including cancer, inflammation, and microbial infections. In
Mechanism of Action
The mechanism of action of (2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one involves the modulation of various signaling pathways and molecular targets. In cancer cells, this compound has been shown to induce apoptosis by activating the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases. Moreover, this compound has been reported to inhibit the expression of various oncogenes and angiogenic factors, including vascular endothelial growth factor and matrix metalloproteinases, which are involved in the growth and metastasis of cancer cells.
In inflammation cells, this compound has been shown to inhibit the activation of nuclear factor-κB, which is a key mediator of the inflammatory response. Moreover, this compound has been reported to suppress the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases.
In microbial cells, this compound has been reported to inhibit the bacterial cell wall synthesis and fungal cell membrane integrity, which are essential for the survival and growth of these microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis, which are associated with the downregulation of various oncogenes and angiogenic factors. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells, which are crucial for the metastasis of cancer.
In inflammation cells, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and the activation of nuclear factor-κB. Moreover, this compound has been reported to reduce the infiltration of immune cells into the inflamed tissues, which are involved in the pathogenesis of various inflammatory diseases.
In microbial cells, this compound has been reported to exhibit antibacterial and antifungal activities by inhibiting the bacterial cell wall synthesis and fungal cell membrane integrity, respectively.
Advantages and Limitations for Lab Experiments
(2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Moreover, this compound is relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations for lab experiments, including its low bioavailability and poor pharmacokinetic properties, which may limit its efficacy in vivo. Moreover, this compound may exhibit some toxicity and side effects at high doses, which should be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the research on (2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one. Firstly, the optimization of the synthesis method and the development of novel analogs may enhance the efficacy and selectivity of this compound for various therapeutic applications. Secondly, the evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in vivo may provide insights into its potential clinical applications. Thirdly, the elucidation of the molecular targets and signaling pathways of this compound may facilitate the identification of novel therapeutic targets for various diseases. Finally, the evaluation of the safety and toxicity of this compound in preclinical and clinical studies may provide important information for its regulatory approval and clinical translation.
Scientific Research Applications
(2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various fields. In cancer research, this compound has been shown to exhibit anti-proliferative and apoptotic effects on various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been reported to inhibit the expression of various oncogenes and angiogenic factors, which are involved in the growth and metastasis of cancer cells.
In inflammation research, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. Moreover, this compound has been reported to suppress the activation of nuclear factor-κB, which is a key mediator of the inflammatory response.
In microbial infections research, this compound has been reported to exhibit antibacterial and antifungal activities against various pathogenic microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The mechanism of action of this compound against these microorganisms involves the inhibition of bacterial cell wall synthesis and fungal cell membrane integrity.
properties
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-4-14-8-10-15(11-9-14)17(20)13-12-16-6-5-7-18(21-2)19(16)22-3/h5-13H,4H2,1-3H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQWDIRCIZGOCJ-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





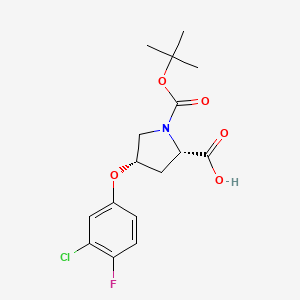

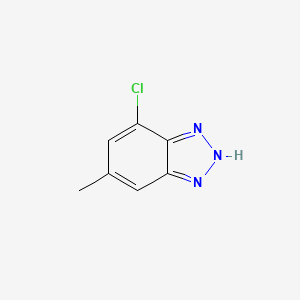

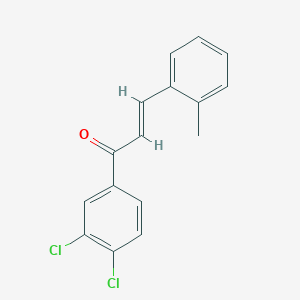
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B3099734.png)
